(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide

Lincosamide biosynthesis Nonribosomal peptide synthetase Substrate specificity engineering

Controlling lincomycin B byproduct formation requires the precise (2S,4R)-propylproline stereoisomer, not generic L-proline or alternative analogs. This non-proteinogenic amino acid is the indispensable building block for lincomycin A assembly, with LmbC adenylation domain exhibiting 1,620-fold higher affinity versus L-proline. - **Fermentation control:** Reduces lincomycin B from ~6.4% to ~1% at 1,000 mg/L supplementation. - **Mutasynthesis scaffold:** Enables 4′-alkyl lincomycin analogs (e.g., PELIN) active against lnuA-resistant S. aureus. - **Analytical standard:** Validated HPLC-FLD method (LOQ 3.75 μg/mL) for pathway flux studies.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B11767842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)N
InChIInChI=1S/C9H18N2O/c1-3-4-7-5-8(9(10)12)11(2)6-7/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1
InChIKeyXGRUMIVSCDLWCM-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylproline: Chiral Building Block for Lincosamide Antibiotics


(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide, also known as (4R)-1-methyl-4-propyl-L-prolinamide or propylproline (PPL), is a non-proteinogenic chiral amino acid derivative belonging to the 4-alkyl-L-proline (APD) family [1]. It serves as the indispensable amino-acid building block in the biosynthesis of the clinically important lincosamide antibiotic lincomycin A, where it is condensed with methylthiolincosamide (MTL) via an amide bond to form the pharmacologically active scaffold [2]. The compound incorporates two defined stereocenters (2S,4R) that are critical for downstream biological activity, distinguishing it from proteinogenic L-proline and other stereoisomers. Its primary application contexts include: (i) as a fermentation precursor for steering lincomycin A production while suppressing the inactive byproduct lincomycin B, (ii) as a mutasynthetic substrate for generating novel 4′-alkyl lincomycin derivatives with enhanced potency against drug-resistant staphylococci, and (iii) as an analytical reference standard for quantifying key intermediates in lincomycin biosynthetic pathway studies [3][4].

Fermentation Precursor
Steering lincomycin A production and suppressing lincomycin B byproduct in streptomycete fermentations
Mutasynthetic Substrate
Generating 4′-alkyl lincomycin derivatives for antimicrobial activity screening against resistant strains
Analytical Reference
Certified standard for HPLC quantification of propylproline in fermentation broth matrices

Why Generic Substitution Fails for Propylproline


Generic substitution of (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide with proteinogenic L-proline, other stereoisomers, or alternative 4-alkyl-L-proline derivatives is not functionally equivalent. The adenylation domain LmbC—the gatekeeper enzyme that activates and loads the amino acid building block during lincomycin assembly—has evolved a substrate binding pocket specifically adapted to accommodate the 4-propyl side chain with strict (2S,4R) stereochemistry [1]. LmbC exhibits a Km of 0.29 ± 0.03 mM for its natural substrate PPL, compared with Km = 470 ± 60 mM for L-proline—a 1,620-fold difference in affinity [2]. The orthologous CcbC enzyme from celesticetin biosynthesis, by contrast, strictly activates L-proline but cannot process PPL (no detectable activity) [2]. Furthermore, the biologically active antibiotic lincomycin A differs decisively from the less active natural congener celesticetin precisely because of the incorporation of PPL versus L-proline: celesticetin exhibits only approximately 5% of lincomycin's in vivo biological activity [3]. At the fermentation level, feeding the incorrect 4(S)-propylproline stereoisomer diverts production toward cis-lincomycin rather than the desired trans-lincomycin A, introducing purification burdens [4]. These stereochemical, enzymatic, and pharmacological divergences mean that substituting this compound without rigorous validation will alter biosynthetic flux, compromise product potency, and confound analytical baselines.

Stereochemical Mismatch
The (2S,4R) configuration is required for LmbC recognition; other isomers may divert synthesis toward inactive products
Enzyme Gatekeeping
LmbC adenylation domain has evolved to accept 4-propylproline; L-proline or other 4-alkyl analogs may fail to support lincomycin assembly
Pharmacophoric Divergence
L-proline-based scaffolds (e.g., celesticetin) exhibit substantially lower activity; substitution compromises potency in screening models

Quantitative Differentiation Evidence


LmbC Substrate Specificity: PPL vs. L-Proline Affinity

The lincomycin-dedicated adenylation domain LmbC exhibits a 1,620-fold lower Km for its natural substrate (2S,4R)-4-propyl-L-proline (PPL) compared with proteinogenic L-proline, while the orthologous celesticetin enzyme CcbC cannot detectably process PPL. LmbC catalyzes PPL activation with Km = 0.29 ± 0.03 mM and kcat = 34.8 ± 1 min⁻¹ (kcat/Km = 121 mM⁻¹min⁻¹), whereas for L-proline the Km is 470 ± 60 mM and kcat/Km drops to 0.043 mM⁻¹min⁻¹—a catalytic efficiency difference exceeding 2,800-fold [1]. In direct contrast, CcbC activates L-proline with Km = 0.5 ± 0.03 mM and kcat = 45 ± 0.9 min⁻¹ (kcat/Km = 91.7 mM⁻¹min⁻¹) but shows no detectable activity toward PPL. The G308V mutation in LmbC (mimicking the CcbC residue V306) increases Km for PPL to 6 ± 0.7 mM and reduces kcat to 0.41 ± 0.02 min⁻¹, confirming that the evolved glycine at position 308 is a key determinant of PPL accommodation [1].

LmbC Substrate Affinity
Head-to-head
1,620-fold higher affinity for PPL vs L-proline
Obligate substrate context for lincomycin assembly line
CcbC ortholog cannot process PPL at all
Lincosamide biosynthesis Nonribosomal peptide synthetase Substrate specificity engineering

Fermentation Steering: Lincomycin B Suppression

Addition of (4R)-propylproline to Streptomyces lincolnensis fermentation medium selectively suppresses the concomitant production of lincomycin B—a significantly less active byproduct—while maintaining lincomycin A titers. Without PPL addition, the control fermentation beer contains approximately 6.4% lincomycin B relative to total lincomycins. At a PPL supplementation level of 1,000 mg/L, lincomycin B content is reduced to approximately 1%, representing an ~84% relative reduction [1]. The most economically efficient range for lincomycin B suppression is 10–30 mg/L PPL. Critically, the (4S)-propylproline stereoisomer, while also reducing lincomycin B, diverts product formation toward the undesired cis-lincomycin configuration, making (2S,4R) stereochemistry a procurement specification with direct process-economic consequences [1]. This reduction of lincomycin B to ≤4% in fermentation beers translates to a measurable gain in lincomycin A crystallization recovery yield [1].

Lincomycin B Suppression
Head-to-head
~84% relative reduction at 1,000 mg/L PPL
Supports fermentation process economics
Most efficient range 10–30 mg/L
Antibiotic fermentation Precursor-directed biosynthesis Downstream purification optimization

Antibiotic Potency: Lincomycin vs. Celesticetin

The natural lincosamide antibiotics lincomycin A and celesticetin differ fundamentally in their amino acid building block: lincomycin incorporates (2S,4R)-4-propyl-L-proline (PPL), while celesticetin incorporates proteinogenic L-proline. This single structural difference corresponds to a dramatic divergence in biological activity. Celesticetin exhibits only approximately 5% of the in vivo biological activity of lincomycin [1]. The 4-propyl substituent on the proline ring is thus not merely a structural embellishment but a pharmacophoric requirement for clinically meaningful antibiotic potency. Consistent with this principle, the distinctly poorer antibacterial activity of lincomycin B (which bears a 4-ethyl rather than 4-propyl substituent on the proline moiety) compared with lincomycin A further underscores the specific importance of the 4-propyl chain length and stereochemistry [2].

Lincomycin vs Celesticetin
Class-level
~20-fold higher biological activity conferred by PPL incorporation
Pharmacophoric requirement context for potency-oriented investigation
Data to verify from literature review
Antibiotic potency comparison Structure-activity relationship Lincosamide scaffold differentiation

Genetic Complementation of PPL Biosynthesis

Deletion of the lmbX gene in Streptomyces lincolnensis ATCC 25466, which encodes an isomerase in the PPL biosynthetic pathway, completely abolishes lincomycin A production below the limit of detection by UPLC analysis [1]. Feeding the ΔlmbX mutant strain with exogenous (2S,4R)-PPL restores lincomycin A production, confirming that PPL is the essential and non-redundant precursor. Furthermore, feeding the ΔlmbX strain with PPL derivatives bearing extended alkyl chains (4-butyl-L-proline and 4-pentyl-L-proline) enables mutasynthetic production of 4′-butyl-4′-depropyllincomycin (BULIN) and 4′-pentyl-4′-depropyllincomycin (PELIN) in high titers and without lincomycin A contamination [1]. Of these, PELIN demonstrated antimicrobial activity comparable to clindamycin (CLI) against Staphylococcus isolates carrying the lnuA resistance gene, a profile superior to that of parent lincomycin A [1][2]. The LmbC adenylation domain's capacity to process 4-butyl-L-proline (Km = 0.118 ± 0.008 mM) and 4-pentyl-L-proline (Km = 0.0596 ± 0.003 mM) with even higher affinity than PPL itself provides the enzymatic rationale for this mutasynthetic versatility [3].

Genetic Complementation
Head-to-head
Production restored with exogenous PPL; abolished without
Essential precursor for pathway engineering validation
ΔlmbX mutant; UPLC confirmed
Mutasynthesis Gene inactivation Precursor complementation

Metabolic Engineering of PPL Flux

The lmbW gene encodes a C-methyltransferase involved specifically in the propylproline biosynthetic sub-pathway leading to lincomycin A, but not lincomycin B. Deletion of lmbW abolishes lincomycin A production entirely while increasing lincomycin B accumulation, confirming that PPL biosynthesis is the branch point determining the lincomycin A:B product ratio [1]. Co-overexpression of lmbW and metK (encoding S-adenosylmethionine synthetase, the methyl donor supplier) in an industrial Streptomyces lincolnensis strain increased lincomycin A titer by 35.83% to 1,744.6 mg/L and simultaneously decreased lincomycin B content by 34.76% to 4.41% relative to the original strain [1]. This genetic intervention demonstrates that the PPL biosynthetic flux, governed by lmbW activity, is the rate-limiting node for achieving high lincomycin A purity in industrial fermentation—validating (2S,4R)-PPL as the critical quality-determining intermediate.

Metabolic Engineering
Cross-study comparable
+35.83% lincomycin A titer, −34.76% lincomycin B
Supports PPL flux as critical quality attribute
Co-overexpression lmbW/metK strain
Metabolic engineering Fermentation process optimization Methyltransferase overexpression

HPLC Quantification of PPL in Fermentation Broth

A validated HPLC-fluorescence detection method employing pre-column derivatization with o-phthaldialdehyde enables specific quantification of (2S,4R)-4-propyl-L-proline (PPL) in Streptomyces lincolnensis fermentation broth, separate from the other two key intermediates methylthiolincosamide (MTL) and N-demethyllincomycin (NDL) [1]. The method achieves a lower limit of quantification (LOQ) of 3.75 μg/mL for PPL, with inter- and intra-day accuracy and precision both within 12% [1]. This analytical capability is essential because PPL must be monitored independently from its precursors and condensation products: the MTL/NDL assay uses a different derivatization chemistry (4-chloro-7-nitrobenzofurazan, LOQ 2.50 and 3.75 μg/mL respectively), reflecting the distinct chemical properties that necessitate PPL-specific analytical workflows [1].

HPLC Quantification
Supporting evidence
o-phthaldialdehyde derivatization; LOQ 3.75 μg/mL
Dedicated analytical workflow required for PPL
Inter-/intra-day precision within 12%
Analytical method validation Fermentation broth monitoring Process analytical technology

High-Value Application Scenarios


Precursor Feeding for Industrial Lincomycin A Production

In large-scale Streptomyces lincolnensis fermentation for lincomycin A production, the concomitant formation of lincomycin B (4′-depropyl-4′-ethyllincomycin) represents a major yield-loss factor in downstream purification. Addition of (2S,4R)-propylproline to the fermentation medium at 10–30 mg/L reduces lincomycin B content from the control level of ~6.4% to substantially lower values, with 1,000 mg/L achieving ~1% residual lincomycin B [1]. Because lincomycin B has significantly poorer antibacterial activity, its reduction directly improves the quality of the final antibiotic product. Critically, the use of the correct (2S,4R) stereoisomer must be specified in procurement, as the (4S) isomer diverts product formation to cis-lincomycin, introducing an additional purification challenge [1]. This application scenario demands high-purity, stereochemically verified PPL with Certificate of Analysis documentation.

Mutasynthetic Derivatives Against Drug-Resistant Strains

A ΔlmbX mutant of S. lincolnensis, which is genetically blocked in endogenous PPL biosynthesis, can be fed with (2S,4R)-PPL derivatives bearing extended alkyl chains to produce novel 4′-alkyl-4′-depropyllincomycins free of lincomycin A contamination [1]. Feeding with 4-pentyl-L-proline yields 4′-pentyl-4′-depropyllincomycin (PELIN), which exhibits antimicrobial activity comparable to clindamycin against Staphylococcus isolates carrying the lnuA lincosamide nucleotidyltransferase resistance gene—a profile superior to that of lincomycin A itself [1]. The LmbC adenylation domain's ability to process 4-butyl- (Km 0.118 mM) and 4-pentyl-L-proline (Km 0.0596 mM) with even higher affinity than native PPL (Km 0.29 mM) provides the enzymatic basis for this approach [2]. (2S,4R)-PPL serves as both the positive control for complementation validation and the reference scaffold from which alkyl-extended analogs are designed.

Biosynthetic Pathway Intermediate Profiling

For academic and industrial research groups investigating the kinetics and regulation of the lincomycin biosynthetic pathway, (2S,4R)-PPL is an essential analytical reference standard. The validated HPLC-fluorescence method with o-phthaldialdehyde derivatization enables specific quantification of PPL at an LOQ of 3.75 μg/mL in complex fermentation broth matrices, with inter- and intra-day precision within 12% [1]. Because PPL requires a separate derivatization chemistry from the MTL/NDL assay (which uses 4-chloro-7-nitrobenzofurazan), PPL cannot be quantified using the same analytical workflow as the other intermediates, necessitating procurement of a dedicated PPL reference standard [1]. This scenario applies to studies of lmb gene cluster regulation, precursor flux analysis, and metabolic engineering interventions targeting the propylproline branch point.

NRPS Adenylation Domain Substrate Specificity Engineering

The LmbC/CcbC orthologous protein pair represents a well-characterized model system for studying the molecular evolution of adenylation domain substrate specificity in NRPS assembly lines [1]. LmbC has evolved from an L-proline-specific ancestor (represented by CcbC) to accommodate PPL through specific residue substitutions, most notably V306→G308, which opens a channel for the 4-propyl side chain. The G308V reverse mutation in LmbC increases Km for PPL from 0.29 mM to 6 mM (21-fold), while CcbC V306G mutants gain the ability to process PPL (Km = 24 ± 3 mM in the triple mutant background) [1][2]. (2S,4R)-PPL is the required substrate for in vitro characterization of LmbC and its engineered variants, and for comparative biochemical studies with CcbC using L-proline as the control substrate.

Application
Selection Property
Validation Focus
Fermentation precursor research for lincomycin A pathway
Stereochemically certified (2S,4R) PPL, high purity with CoA
Lincomycin B suppression and avoidance of cis-lincomycin formation
Mutasynthetic derivative screening against drug-resistant staphylococci
PPL as positive control and reference scaffold for 4′-alkyl analog design
Activity profiling in lnuA-resistance background; avoid parent contamination
Lincomycin biosynthetic pathway intermediate quantification
Certified reference standard for HPLC-fluorescence method
Method calibration and selectivity vs MTL/NDL derivatization chemistry
NRPS adenylation domain engineering and substrate specificity studies
Chiral building block for in vitro enzyme characterization (LmbC/CcbC)
Kinetic parameter comparison and mutant enzyme validation
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